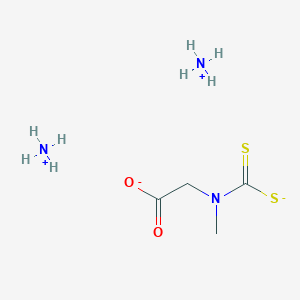
N-(Dithiocarboxy)sarcosineDiammoniumSalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(Dithiocarboxy)sarcosineDiammoniumSalt is a useful research compound. Its molecular formula is C4H13N3O2S2 and its molecular weight is 199.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(Dithiocarboxy)sarcosine diammonium salt, also referred to as E7766, is a compound that has garnered attention in recent years due to its potential biological activities, particularly as a stimulator of the STING (Stimulator of Interferon Genes) pathway. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H32F2N12O8P2S2
- Molecular Weight : 780.66 g/mol
- CAS Number : 2242635-03-4
N-(Dithiocarboxy)sarcosine diammonium salt acts primarily as a STING agonist. The STING pathway is crucial for the innate immune response, particularly in recognizing cytosolic DNA and triggering the production of type I interferons and other cytokines. E7766 has demonstrated a strong binding affinity with a dissociation constant (Kd) of 40 nM, indicating its potency in activating this pathway .
Biological Activities
-
Antitumor Activity :
- E7766 exhibits significant antitumor effects in various cancer models. In vitro studies have shown that it inhibits different human STING variants with varying efficacy (EC50 values ranging from 1 μM to 4.9 μM) .
- In vivo studies using murine models have reported that a single intratumoral injection of E7766 (10 mg/kg) leads to substantial tumor regression and induces long-lasting immune memory responses against liver metastatic tumors .
- Immune Modulation :
-
Antimicrobial Properties :
- Preliminary investigations suggest that N-(Dithiocarboxy)sarcosine diammonium salt may possess antimicrobial properties, although detailed studies are still needed to elucidate its effectiveness against specific pathogens.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study published in ChemMedChem highlighted the compound's ability to activate STING and induce an immune response in various cancer models, demonstrating its potential as an immunotherapeutic agent .
- Another research article indicated that E7766 could modulate gut microbiota composition, suggesting additional therapeutic avenues in metabolic disorders .
Eigenschaften
IUPAC Name |
diazanium;2-[methyl(sulfidocarbothioyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S2.2H3N/c1-5(4(8)9)2-3(6)7;;/h2H2,1H3,(H,6,7)(H,8,9);2*1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZQESGTMHPWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)[O-])C(=S)[S-].[NH4+].[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














